molecular formula C11H9F3N4O B6503165 2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1060895-56-8

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B6503165
CAS No.: 1060895-56-8
M. Wt: 270.21 g/mol
InChI Key: KFNTUVYLBGQXQP-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide (CAS: 1060895-56-8) is a triazole-based carboxamide derivative with the molecular formula C₁₁H₉F₃N₄O and a molecular weight of 270.2106 g/mol . Its structure comprises a 1,2,3-triazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety bearing a 2,2,2-trifluoroethyl side chain.

Properties

IUPAC Name

2-phenyl-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)7-15-10(19)9-6-16-18(17-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNTUVYLBGQXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs can be categorized based on:

Triazole core modifications (substituent positions and electronic effects).

Carboxamide side-chain variations (e.g., sulfamoyl, alkyl, or aryl groups).

Fluorinated substituents (impact on lipophilicity and pharmacokinetics).

Below is a detailed comparison with select analogs:

Compound Name Core Structure Substituents Molecular Weight Key Functional Attributes
2-Phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide 2H-1,2,3-triazole - 2-Phenyl
- 4-Carboxamide (N-2,2,2-trifluoroethyl)
270.2106 Enhanced metabolic stability due to trifluoroethyl group; potential IDO1 inhibition activity
5-Aryl-N-(2-(sulfamoylamino)ethyl)-2H-1,2,3-triazole-4-carboxamide 2H-1,2,3-triazole - 5-Aryl
- 4-Carboxamide (N-2-(sulfamoylamino)ethyl)
~300–350* Improved solubility via sulfamoyl group; moderate IDO1 inhibition
7-Chloro-1,3-dihydro-5-phenyl-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one Benzodiazepine - Trifluoroethyl
- Chloro and phenyl substituents
N/A Scheduled substance; trifluoroethyl enhances CNS activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxaldehyde Pyrazole - 3-Trifluoromethyl
- 4-Carboxaldehyde
N/A Electrophilic carbonyl group; sulfur atom enhances π-π stacking

*Estimated based on molecular formula from .

Critical Insights from Comparative Data

Triazole vs. Benzodiazepine/Pyrazole Cores :

  • The 1,2,3-triazole core in the target compound enables hydrogen bonding via its nitrogen atoms, contrasting with the pyrazole’s electrophilic carboxaldehyde (e.g., in ) or the benzodiazepine’s sedative pharmacophore (e.g., in ) .
  • The 2-phenyl substitution on the triazole may enhance aromatic stacking interactions compared to unsubstituted analogs.

Carboxamide Side-Chain Effects: The trifluoroethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) and metabolic resistance compared to the sulfamoylaminoethyl group in , which improves water solubility but may reduce membrane permeability . Fluorinated side chains (e.g., trifluoroethyl) are associated with higher CYP450 stability compared to non-fluorinated analogs, as seen in benzodiazepine derivatives .

Fluorine Substitution :

  • The 2,2,2-trifluoroethyl group in the target compound provides strong electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis. This contrasts with the 3-trifluoromethyl group in the pyrazole analog , which primarily enhances steric bulk.

Research Findings and Implications

  • IDO1 Inhibition : Triazole-4-carboxamides with aryl and fluorinated substituents (e.g., the target compound) show moderate to strong IDO1 inhibition (IC₅₀ ~0.1–10 µM), though exact data for the target remains under investigation .
  • Toxicological Profile : The trifluoroethyl group reduces hepatic toxicity risks compared to chlorinated benzodiazepines (e.g., ), which are associated with CNS depression .

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